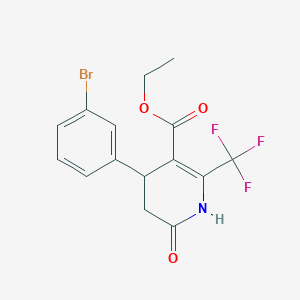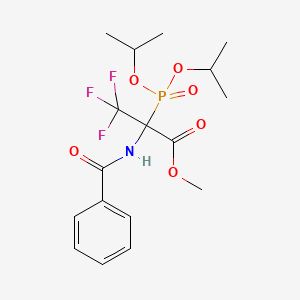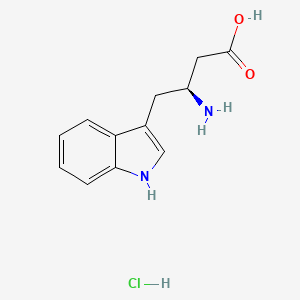
4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one
Übersicht
Beschreibung
4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one, also known as BMD, is a chemical compound that belongs to the class of bromoacetals. It is a colorless to light yellow liquid that is used in various scientific research applications. BMD is synthesized by the reaction of 4-bromo-5,5-dimethyl-1,3-dioxolan-2-one with bromomethane in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one has been utilized in the synthesis of various heterocyclic systems. It acts as a “masked” α-bromo-α'-hydroxy ketone, forming compounds like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol with 2-aminopyridine and derivatives of 4-hydroxyoxazolidin-2-one with specific amines. These products have potential applications in the field of medicinal chemistry and drug development (Bogolyubov et al., 2004).
Intermediate in Organic Synthesis
This compound has been synthesized from its intermediates through a series of reactions, including benzaldehyde condensation and bromation. Such intermediates play a crucial role in organic synthesis, offering pathways to create complex molecules for various applications (Sun Xiao-qiang, 2009).
Nanoparticle Synthesis
In the field of material science, particularly in the creation of nanoparticles, this chemical has been used. It serves as a building block in the synthesis of enhanced brightness, emission-tuned nanoparticles, which are crucial in applications like bioimaging and photovoltaics (Fischer et al., 2013).
Improved Synthesis Methods
Research has also focused on developing improved synthesis methods for related compounds using 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one. These methods aim at higher yields and more efficient production processes, which are significant for industrial-scale synthesis (Carlson et al., 2012).
Diels-Alder Adducts
It's also used in the preparation of Diels-Alder adducts. These adducts have broad applications in organic synthesis, especially in the creation of cyclic compounds which are often found in natural products and pharmaceuticals (Atasoy & Karaböcek, 1992).
Eigenschaften
IUPAC Name |
4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O3/c1-5(2)6(8,3-7)11-4(9)10-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPUHKTFAHTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)O1)(CBr)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid](/img/structure/B3041670.png)
![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)
![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)
![Ethyl 4-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}carbonyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B3041676.png)
![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)
![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)

![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)
![(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B3041689.png)


